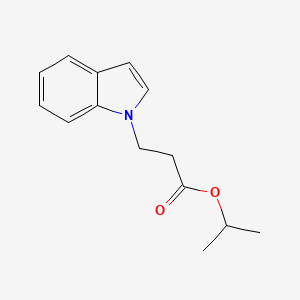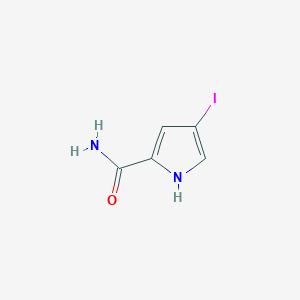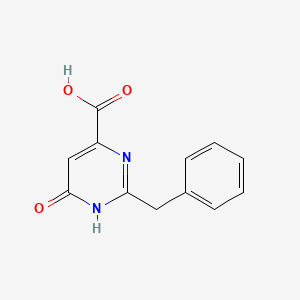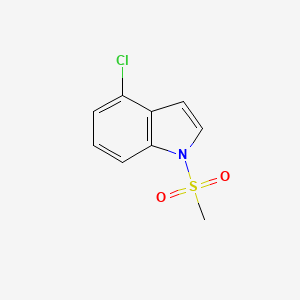![molecular formula C12H18N4O B11874908 1,7-Diazaspiro[4.4]nonane, 7-(6-methoxy-3-pyridazinyl)- CAS No. 646056-15-7](/img/structure/B11874908.png)
1,7-Diazaspiro[4.4]nonane, 7-(6-methoxy-3-pyridazinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(6-methoxypyridazin-3-yl)-1,7-diazaspiro[44]nonane is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(6-methoxypyridazin-3-yl)-1,7-diazaspiro[4.4]nonane typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of di[aryl(hetaryl)methyl] malonic acids, promoted by P2O5, to form the spiro[4.4]nonane core . The reaction conditions often require careful optimization to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, the purification steps are crucial to ensure the compound meets the required standards for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
7-(6-methoxypyridazin-3-yl)-1,7-diazaspiro[4.4]nonane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, modifying the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with diverse functional groups.
Applications De Recherche Scientifique
7-(6-methoxypyridazin-3-yl)-1,7-diazaspiro[4.4]nonane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spiro compound reactivity.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: Its chemical stability and reactivity make it useful in various industrial applications, including materials science and catalysis.
Mécanisme D'action
The mechanism of action of 7-(6-methoxypyridazin-3-yl)-1,7-diazaspiro[4.4]nonane involves its interaction with specific molecular targets. In the context of its anticonvulsant properties, it may modulate neurotransmitter receptors or ion channels in the brain, thereby reducing neuronal excitability and preventing seizures. The exact molecular pathways involved are still under investigation and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-azaspiro[3.5]nonane: Another spiro compound with a similar core structure but different functional groups.
1-oxa-8-azaspiro[4.5]decane: A spiro compound with an oxygen atom in the ring, offering different chemical properties.
Uniqueness
7-(6-methoxypyridazin-3-yl)-1,7-diazaspiro[4.4]nonane stands out due to the presence of the methoxypyridazinyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
646056-15-7 |
|---|---|
Formule moléculaire |
C12H18N4O |
Poids moléculaire |
234.30 g/mol |
Nom IUPAC |
7-(6-methoxypyridazin-3-yl)-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C12H18N4O/c1-17-11-4-3-10(14-15-11)16-8-6-12(9-16)5-2-7-13-12/h3-4,13H,2,5-9H2,1H3 |
Clé InChI |
QSSIQJNDVNWZIP-UHFFFAOYSA-N |
SMILES canonique |
COC1=NN=C(C=C1)N2CCC3(C2)CCCN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(4Z)-2-methyl-4-[(2-nitrophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B11874881.png)
![2-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11874882.png)




![3-Phenyl-1,4-diazaspiro[4.5]decan-2-one](/img/structure/B11874900.png)
![4-[2-(Trans-4-Ethylcyclohexyl)Ethyl]Cyclohexanone](/img/structure/B11874904.png)
